N'-[(E)-(6-bromo-1,3-benzodioxol-5-yl)methylidene]-2-(phenylsulfanyl)acetohydrazide
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Overview
Description
N’-[(E)-(6-bromo-1,3-benzodioxol-5-yl)methylidene]-2-(phenylsulfanyl)acetohydrazide is a complex organic compound that features a benzodioxole ring substituted with a bromine atom, a phenylsulfanyl group, and an acetohydrazide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(E)-(6-bromo-1,3-benzodioxol-5-yl)methylidene]-2-(phenylsulfanyl)acetohydrazide typically involves the condensation of 6-bromo-1,3-benzodioxole-5-carbaldehyde with 2-(phenylsulfanyl)acetohydrazide under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified by recrystallization or chromatography .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing large-scale purification techniques such as distillation or large-scale chromatography.
Chemical Reactions Analysis
Types of Reactions
N’-[(E)-(6-bromo-1,3-benzodioxol-5-yl)methylidene]-2-(phenylsulfanyl)acetohydrazide can undergo various chemical reactions, including:
Oxidation: The phenylsulfanyl group can be oxidized to a sulfoxide or sulfone.
Reduction: The hydrazide moiety can be reduced to form corresponding amines.
Substitution: The bromine atom on the benzodioxole ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Corresponding amines.
Substitution: Various substituted benzodioxole derivatives.
Scientific Research Applications
N’-[(E)-(6-bromo-1,3-benzodioxol-5-yl)methylidene]-2-(phenylsulfanyl)acetohydrazide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications due to its unique chemical structure.
Industry: Potential use in the development of new materials or as a precursor for other industrial chemicals.
Mechanism of Action
The mechanism of action of N’-[(E)-(6-bromo-1,3-benzodioxol-5-yl)methylidene]-2-(phenylsulfanyl)acetohydrazide is not fully understood. it is believed to interact with various molecular targets and pathways, potentially involving the inhibition of specific enzymes or the disruption of cellular processes. Further research is needed to elucidate the exact mechanisms involved .
Comparison with Similar Compounds
Similar Compounds
N,N′-disulfanediyl-bis(N′-((E)-benzylidene)acetohydrazide): Similar structure but with disulfide linkages.
4-bromo-N’-[(E)-(6-nitro-1,3-benzodioxol-5-yl)methylidene]benzohydrazide: Similar structure with a nitro group instead of a phenylsulfanyl group.
Uniqueness
N’-[(E)-(6-bromo-1,3-benzodioxol-5-yl)methylidene]-2-(phenylsulfanyl)acetohydrazide is unique due to the presence of both a bromine-substituted benzodioxole ring and a phenylsulfanyl group
Properties
Molecular Formula |
C16H13BrN2O3S |
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Molecular Weight |
393.3 g/mol |
IUPAC Name |
N-[(E)-(6-bromo-1,3-benzodioxol-5-yl)methylideneamino]-2-phenylsulfanylacetamide |
InChI |
InChI=1S/C16H13BrN2O3S/c17-13-7-15-14(21-10-22-15)6-11(13)8-18-19-16(20)9-23-12-4-2-1-3-5-12/h1-8H,9-10H2,(H,19,20)/b18-8+ |
InChI Key |
CQZBXUQSCMYHCA-QGMBQPNBSA-N |
Isomeric SMILES |
C1OC2=C(O1)C=C(C(=C2)/C=N/NC(=O)CSC3=CC=CC=C3)Br |
Canonical SMILES |
C1OC2=C(O1)C=C(C(=C2)C=NNC(=O)CSC3=CC=CC=C3)Br |
Origin of Product |
United States |
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